N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide
Description
N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3,4-dichlorophenyl group attached to the nitrogen atom of the acetamide backbone and a 3-formylphenoxy substituent at the α-carbon. This compound shares structural similarities with bioactive amides, such as antimicrobial and enzyme-targeting agents, due to its electron-withdrawing chloro groups and the reactive formyl moiety . Notably, the formyl group in the phenoxy ring may enhance intermolecular interactions, such as hydrogen bonding, which could influence crystallinity or binding affinity in biological systems.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-13-5-4-11(7-14(13)17)18-15(20)9-21-12-3-1-2-10(6-12)8-19/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNUDGOWSQLKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide typically involves the reaction of 3,4-dichloroaniline with 3-formylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3,4-dichlorophenyl)-2-(3-carboxyphenoxy)acetamide.
Reduction: 3-(3,4-dichlorophenyl)-2-(3-hydroxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. Research has indicated that derivatives like 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exhibit significant antibacterial activity against various strains of bacteria. Studies have shown that modifications in the thiazole ring can enhance the efficacy of these compounds against resistant bacterial strains.
Anticancer Potential
Recent investigations have suggested that this compound may possess anticancer properties. The thiazole moiety is known to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary data indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo models.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various sulfonamide derivatives, including G856-3193. The results demonstrated a significant reduction in bacterial colony formation at low micromolar concentrations, suggesting strong potential as a therapeutic agent against multi-drug resistant strains .
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) explored the anticancer properties of thiazole-based sulfonamides, revealing that G856-3193 effectively inhibited the proliferation of breast cancer cell lines in vitro. The compound induced apoptosis through the activation of caspase pathways and showed promising results in xenograft models .
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for covalent bonding with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Acetamide Derivatives
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
- Compound A: 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀ClF₂NO) Features a 4-chlorophenyl group and 3,4-difluorophenyl substituent. Dihedral angles between aromatic rings: 65.2°, influencing crystal packing via N–H⋯O hydrogen bonds and C–H⋯O/F interactions . Melting point: 394–396 K, higher than many analogues due to strong intermolecular forces.
Functional Group Comparisons
- Formyl vs. Methoxy Groups: The target compound’s 3-formylphenoxy group contrasts with N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 247592-89-8), which has an additional methoxy substituent. The methoxy group may reduce reactivity compared to the formyl group but improve solubility .
- Triazole vs.
Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods.
Biological Activity
N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a formylphenoxy moiety, which are integral to its reactivity and biological interactions. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of protein function. Additionally, the dichlorophenyl group enhances binding affinity to hydrophobic pockets in target molecules.
Key Mechanisms:
- Enzyme Interaction : Acts as a biochemical probe to study enzyme interactions.
- Receptor Binding : Potentially binds to receptors involved in various signaling pathways.
- Covalent Modification : The formyl group may facilitate covalent modifications that alter protein activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the 3,4-dichlorophenyl fragment have shown cytostatic effects against various cancer cell lines . A study reported that compounds with this structure demonstrated IC50 values indicating potent growth inhibition against cancer cells, particularly leukemia .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.
Case Studies
- Cytotoxicity Studies :
- Enzyme Inhibition :
- In vitro studies demonstrated that the compound inhibits specific enzymes involved in cancer progression. The mechanism involves competitive inhibition where the compound competes with natural substrates for enzyme binding sites.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
